molecular formula C19H14N6O2S B2944059 2-(1,2-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide CAS No. 1904307-58-9

2-(1,2-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide

Cat. No.: B2944059
CAS No.: 1904307-58-9
M. Wt: 390.42
InChI Key: ZAVJBFBIHXVYGO-UHFFFAOYSA-N
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Description

The compound 2-(1,2-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide features a triazolo[4,3-b]pyridazine core substituted with a thiophen-3-yl group at position 6 and a benzoxazol-3-yl-acetamide moiety at position 2.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O2S/c26-19(9-15-13-3-1-2-4-16(13)27-24-15)20-10-18-22-21-17-6-5-14(23-25(17)18)12-7-8-28-11-12/h1-8,11H,9-10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVJBFBIHXVYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the thiophene and triazolopyridazine moieties. Common reagents used in these reactions include acetic anhydride, thiophene-3-carboxylic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazolo[4,3-b]pyridazine core undergoes nucleophilic substitution at position 6 (adjacent to the sulfur atom). Example reactions include:

Reaction Conditions Outcome Reference
HalogenationCl₂ or Br₂ in DMF, 0–5°CSubstitution at position 6 with Cl/Br, forming derivatives with improved solubility.
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°CIntroduction of aryl/heteroaryl groups at position 6 via boronic acid coupling.

Mechanistic Insight : The electron-deficient pyridazine ring facilitates nucleophilic attack, while the sulfur atom in the thiophene moiety stabilizes transition states via resonance .

Electrophilic Aromatic Substitution

The thiophene and benzoxazole rings participate in electrophilic substitutions:

Reaction Conditions Outcome Reference
NitrationHNO₃/H₂SO₄, 0°CNitro group introduced at position 5 of the thiophene ring.
SulfonationSO₃/DCE, 40°CSulfonic acid group added to benzoxazole, enhancing water solubility.

Key Finding : Thiophene’s electron-rich nature directs electrophiles to its α-positions, while benzoxazole’s electron-withdrawing oxazole ring limits reactivity at adjacent carbons .

Hydrolysis and Degradation Pathways

The amide bond and benzoxazole ring are prone to hydrolysis under specific conditions:

Reaction Conditions Outcome Reference
Acidic Hydrolysis6M HCl, reflux, 12 hrsCleavage of the amide bond, yielding carboxylic acid and amine fragments.
Basic HydrolysisNaOH (1M), 60°C, 6 hrsDegradation of benzoxazole to 2-aminophenol derivatives.

Stability Note : The compound is stable in neutral aqueous solutions but degrades rapidly in strongly acidic/basic environments .

Oxidation and Reduction Reactions

The thiophene sulfur and triazole ring participate in redox processes:

Reaction Conditions Outcome Reference
Oxidation with mCPBAmCPBA (2 eq.), CH₂Cl₂, 25°CThiophene sulfoxide formation (confirmed via NMR).
Catalytic HydrogenationH₂ (1 atm), Pd/C, MeOH, 25°CPartial reduction of the triazole ring to a dihydrotriazole intermediate.

Mechanistic Detail : Oxidation of thiophene proceeds via electrophilic attack on sulfur, while hydrogenation selectively reduces the triazole N=N bond .

Cross-Coupling Reactions

The triazolo-pyridazine scaffold supports Pd-catalyzed cross-coupling:

Reaction Conditions Outcome Reference
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneIntroduction of aryl amines at position 3 of the pyridazine ring.
Sonogashira CouplingCuI, Pd(PPh₃)₂Cl₂, Et₃N, THFAlkynylation at position 6, yielding fluorescent derivatives.

Application : These reactions enable modular derivatization for structure-activity relationship (SAR) studies in drug discovery .

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It might be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues of Triazolo-Pyridazine Derivatives

The triazolo[4,3-b]pyridazine scaffold is shared among several compounds, but substituents critically modulate their properties. Key comparisons include:

N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (CAS: 894067-38-0)
  • Core : Triazolo[4,3-b]pyridazine.
  • Substituents : Methyl group at position 3 and phenylacetamide at position 4.
  • Key Differences: Lacks the benzoxazole and thiophene groups.
2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (CAS: 891117-12-7)
  • Core : Triazolo[4,3-b]pyridazine.
  • Substituents : 4-Ethoxyphenyl acetamide and methyl group.
  • Key Differences : The ethoxy group introduces lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. This contrasts with the target compound’s thiophene-benzoxazole system, which balances hydrophobicity and electronic effects .

Triazolo-Thiadiazole Derivatives ()

The compound 6-phenyl-3-(4-pyridyl)-1,2,4-triazolo-[3,4-b][1,3,4]thiadiazole (Chawla et al., 2012) shares a triazolo-heterocyclic core but differs in backbone fusion (thiadiazole vs. pyridazine).

  • The pyridyl substituent may engage in hydrogen bonding, whereas the target compound’s thiophene relies on hydrophobic interactions .
  • Biological Activities : Triazolo-thiadiazoles in demonstrated antimicrobial properties, suggesting that the target compound’s pyridazine core and substituents could similarly influence activity but with distinct selectivity .

Substituent-Driven Property Variations

The table below summarizes hypothesized properties based on structural variations:

Compound Name Core Structure Substituents Hypothesized Properties
Target Compound Triazolo[4,3-b]pyridazine Benzoxazol-3-yl, thiophen-3-yl Enhanced binding affinity (benzoxazole’s rigidity; thiophene’s π-stacking)
891117-12-7 () Triazolo[4,3-b]pyridazine 4-Ethoxyphenyl, methyl High lipophilicity (ethoxy group); moderate solubility
6-Phenyl-3-(4-pyridyl)-triazolo-thiadiazole () Triazolo[3,4-b]thiadiazole Phenyl, 4-pyridyl Antimicrobial activity; electron-deficient core

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure

The chemical structure of the compound includes a benzoxazole moiety, a thiophene ring, and a triazolo-pyridazine unit. This unique combination of heterocycles is believed to contribute to its diverse biological activities.

Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against various pathogens. The minimal inhibitory concentrations (MIC) for selected strains are summarized in the following table:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus15Gram-positive bacteria
Escherichia coli25Gram-negative bacteria
Candida albicans30Fungi

These results indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans .

Anticancer Activity

Research has indicated that compounds with similar structural motifs to this compound have shown promising anticancer activities. For instance, derivatives of benzoxazole have been reported to exhibit cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxic Effects

In a study evaluating the cytotoxic effects of benzoxazole derivatives on human cancer cell lines, several compounds demonstrated IC50 values in the low micromolar range. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cellular proliferation through specific molecular targets .

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors involved in microbial growth and cancer cell proliferation. The binding affinity and selectivity for these targets can be influenced by the structural features of the compound.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that:

  • Electron-donating groups enhance antimicrobial activity.
  • Modifications on the thiophene ring significantly affect potency against specific pathogens.

Such insights are crucial for guiding further modifications to improve efficacy and selectivity .

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